4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol
Description
Overview of Amino Alcohol Scaffolds in Organic Chemistry
Amino alcohols are organic compounds containing both an amine and an alcohol functional group. These bifunctional molecules are of immense importance in organic chemistry, serving as versatile building blocks and chiral auxiliaries in the synthesis of complex molecules. diva-portal.orgresearchgate.net The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide array of chemical transformations, making them valuable intermediates in the construction of pharmaceuticals, natural products, and functional materials. researchgate.netnih.gov The stereochemistry of amino alcohols is often crucial, with different stereoisomers exhibiting distinct biological activities.
Academic Importance of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol as a Model Compound
In the absence of specific research, the academic importance of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol can only be inferred from its structure. As a substituted amino alcohol, it could potentially serve as a model compound for studying the influence of sterically demanding substituents on reaction outcomes and biological activity. The pentan-3-yl group attached to the nitrogen atom and the methyl group at the 4-position of the pentanol (B124592) backbone could provide unique steric and electronic properties, influencing its behavior in asymmetric synthesis or its interaction with biological targets. However, without dedicated studies, its role as a model compound remains speculative.
Historical Context of Amino Alcohol Synthesis Methodologies
The synthesis of amino alcohols has a rich history, with methodologies evolving from classical approaches to modern catalytic and stereoselective transformations. Early methods often relied on the reduction of amino acids or their derivatives, which provided access to a range of chiral amino alcohols. researchgate.net Another traditional route involves the ring-opening of epoxides with amines. researchgate.net
Over the years, significant advancements have been made in the development of asymmetric methods for amino alcohol synthesis. These include the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions such as the reduction of α-amino ketones or the addition of organometallic reagents to amino aldehydes. westlake.edu.cn More recently, biocatalytic approaches using enzymes like amine dehydrogenases have emerged as powerful tools for the synthesis of chiral amino alcohols. frontiersin.org
Current Research Frontiers in Amino Alcohol Chemistry
Current research in amino alcohol chemistry is focused on the development of more efficient, sustainable, and stereoselective synthetic methods. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the application of flow chemistry for continuous manufacturing processes. nih.gov There is also a growing interest in the synthesis of amino alcohols with complex substitution patterns and their incorporation into novel molecular architectures with potential applications in drug discovery and materials science. acs.org The development of new analytical techniques for the characterization and stereochemical assignment of amino alcohols is another active area of research.
While the specific compound 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol remains largely unexplored, the broader field of substituted amino alcohol chemistry continues to be a vibrant and rapidly evolving area of research with significant potential for future discoveries.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
4-methyl-2-(pentan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-10(6-2)12-11(8-13)7-9(3)4/h9-13H,5-8H2,1-4H3 |
InChI Key |
YOVKECZSFKJZST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(CC(C)C)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 2 Pentan 3 Yl Amino Pentan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol logically deconstructs the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection strategy targets the carbon-nitrogen bond of the secondary amine, as this bond is synthetically accessible through well-established reductive amination protocols.
This disconnection leads to two key fragments: an amino alcohol, 4-methyl-2-aminopentan-1-ol , and a ketone, pentan-3-one . This approach is highly convergent and efficient, allowing for the independent synthesis or sourcing of the two main building blocks before their final coupling.
Key Precursors and Starting Materials
The principal precursors identified through retrosynthetic analysis are:
4-Methyl-2-aminopentan-1-ol: This chiral amino alcohol is a critical building block. It can be synthesized from the corresponding amino acid, leucine, through reduction of the carboxylic acid functionality.
Pentan-3-one (Diethyl ketone): This symmetrical ketone is a readily available and inexpensive starting material.
The synthesis of 4-methyl-2-aminopentan-1-ol can be achieved by the reduction of L-leucine or its ester derivative using a suitable reducing agent like lithium aluminum hydride (LiAlH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
| Precursor | Starting Material | Synthesis Method |
| 4-Methyl-2-aminopentan-1-ol | L-Leucine | Reduction of the carboxylic acid |
| Pentan-3-one | Diethyl Ketone | Commercially available |
Stereochemical Considerations in Precursor Design
The target molecule, 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, possesses a stereocenter at the carbon bearing the amino and hydroxymethyl groups, originating from the 4-methyl-2-aminopentan-1-ol precursor. The stereochemistry of this precursor is crucial as it will be directly translated to the final product.
If a specific enantiomer of the target molecule is desired, an enantiomerically pure starting material, such as L-leucine or D-leucine, must be used for the synthesis of the amino alcohol precursor. The reduction of the amino acid to the amino alcohol does not affect the stereocenter.
Alternatively, a racemic mixture of 4-methyl-2-aminopentan-1-ol can be used, which would result in a racemic mixture of the final product. This mixture could then be separated into its respective enantiomers through chiral resolution techniques, such as fractional crystallization with a chiral resolving agent or chiral chromatography. mdpi.comnih.gov
Classical and Modern Approaches to Amino Alcohol Synthesis
The formation of the secondary amine in 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is most effectively accomplished through reductive amination. This powerful transformation involves the reaction of a carbonyl compound (pentan-3-one) with an amine (4-methyl-2-aminopentan-1-ol) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Reductive Amination Strategies for the Amine Moiety
Reductive amination is a highly versatile and widely used method for the synthesis of amines. acs.org The reaction proceeds in a one-pot fashion, where the carbonyl compound and the amine are mixed with a reducing agent. The choice of reducing agent is critical to ensure that the imine intermediate is reduced faster than the starting ketone.
Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a "green" and efficient method for reductive amination. frontiersin.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas.
The reaction of 4-methyl-2-aminopentan-1-ol with pentan-3-one in the presence of a suitable catalyst and hydrogen gas would lead to the formation of the desired product. The conditions for catalytic hydrogenation, such as pressure, temperature, and solvent, need to be optimized to achieve high yields and selectivity.
| Catalyst | Hydrogen Source | Typical Conditions |
| Pd/C | H₂ gas | Room temperature to moderate heat, 1-10 atm H₂ |
| PtO₂ | H₂ gas | Room temperature, 1-3 atm H₂ |
| Raney Nickel | H₂ gas | Room temperature to moderate heat, 1-50 atm H₂ |
Transfer hydrogenation is an alternative to using hydrogen gas, where a hydrogen donor molecule, such as formic acid or isopropanol, is used in the presence of a suitable catalyst. liv.ac.uknih.govresearchgate.net
Organocatalytic Reductions
In recent years, organocatalysis has emerged as a powerful tool for various organic transformations, including the reduction of imines. acs.org Chiral organocatalysts, such as those derived from BINOL or imidazolidinones, can be used to achieve enantioselective reductions.
For the synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, an organocatalytic approach could involve the formation of the imine intermediate followed by its reduction using a Hantzsch ester as the hydride source in the presence of a chiral Brønsted acid catalyst. acs.orgrsc.org This method offers the potential for controlling the stereochemistry of the newly formed stereocenter if a prochiral ketone were used, although in the case of the symmetric pentan-3-one, this is not a factor.
| Catalyst Type | Hydride Source | Key Advantage |
| Chiral Phosphoric Acids | Hantzsch Ester | Metal-free, potential for enantioselectivity |
| Imidazolidinone Catalysts | Trichlorosilane | Mild reaction conditions |
Biocatalytic Approaches (e.g., Imine Reductases)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amines and amino alcohols. Enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric synthesis of these compounds. researchgate.netnih.govfrontiersin.orgsemanticscholar.org The synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol via this route would typically involve the asymmetric reduction of a prochiral imine precursor.
This precursor can be formed in situ from the condensation of a ketone, such as 4-methyl-1-hydroxypentan-2-one, with pentan-3-amine. The enzyme then facilitates the stereoselective addition of a hydride from a cofactor (typically NADPH or NADH) to the C=N double bond, yielding the target amino alcohol with high enantiomeric purity. researchgate.netmanchester.ac.uk The choice of enzyme is critical as it dictates the stereochemical outcome, with different IREDs or RedAms capable of producing either the (R)- or (S)-enantiomer of the final product. nih.gov
Research has demonstrated the broad applicability of these enzymes for reducing a variety of cyclic and acyclic imines, achieving high conversions and excellent enantiomeric excess (ee). nih.govresearchgate.net Whole-cell biocatalysts are often employed to simplify the process and ensure efficient cofactor regeneration. nih.gov
Table 1: Potential Biocatalysts for the Synthesis of Chiral Amino Alcohols
| Enzyme Class | Precursors | Potential Product Stereochemistry | Key Advantages |
|---|---|---|---|
| Imine Reductase (IRED) | 4-methyl-1-hydroxypentan-2-one + Pentan-3-amine | (R) or (S) | High enantioselectivity, broad substrate scope. nih.gov |
| Reductive Aminase (RedAm) | 4-methyl-1-hydroxypentan-2-one + Pentan-3-amine | Specific diastereomer | Can be engineered for specific isomers. semanticscholar.org |
| Amine Dehydrogenase (AmDH) | 4-methyl-1-hydroxypentan-2-one + Ammonia (followed by N-alkylation) | Primarily (S) | Effective for short-chain amines and amino alcohols. frontiersin.orgresearchgate.net |
Epoxide Ring-Opening Reactions with Amine Nucleophiles
The ring-opening of epoxides with amine nucleophiles is a fundamental and highly effective strategy for the synthesis of 1,2-amino alcohols. growingscience.com This method is characterized by its high atom economy and the direct formation of the C-N bond. To synthesize 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, the reaction would involve the nucleophilic attack of pentan-3-amine on 2-(2-methylpropyl)oxirane.
This reaction is typically regioselective, with the amine preferentially attacking the sterically less hindered carbon of the epoxide ring, which, in this case, would lead to the desired primary alcohol (pentan-1-ol) framework. organic-chemistry.org The reaction can be performed under various conditions, including solvent-free and metal-free protocols, often mediated by an acid catalyst like acetic acid to activate the epoxide ring. rsc.org Other catalysts, such as sulfated tin oxide, lithium bromide, and various Lewis acids, have also been shown to efficiently promote the aminolysis of epoxides, often under mild conditions and with excellent yields and regioselectivity. growingscience.comrroij.com
Table 2: Catalytic Systems for Epoxide Ring-Opening with Amines
| Catalyst | Reaction Conditions | Selectivity | Advantages |
|---|---|---|---|
| Acetic Acid | Metal- and solvent-free | High regioselectivity | Environmentally benign, suitable for late-stage functionalization. rsc.org |
| Sulfated Tin Oxide | Solvent-free, room temperature | High regioselectivity | Efficient, mild conditions, high yields. growingscience.com |
| Lithium Bromide | Solvent-free | Exclusive formation of trans-products with cyclic epoxides | Inexpensive, environmentally friendly. rroij.com |
| Indium Tribromide | Mild conditions | Regio- and chemoselective | Works well for various epoxides and aromatic amines. rroij.com |
Asymmetric Synthesis of Chiral Stereoisomers of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol
Due to the presence of multiple stereocenters, the asymmetric synthesis of specific stereoisomers of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol requires precise control over the reaction stereochemistry. This is achieved through diastereoselective, enantioselective, and auxiliary-mediated strategies.
Diastereoselective Synthesis Techniques
Diastereoselective synthesis aims to control the relative configuration of stereocenters. For 1,2-amino alcohols, this typically involves controlling the syn or anti arrangement of the amino and hydroxyl groups. Methods like diastereoselective allylic C-H amination can be employed on chiral substrates, such as chiral homoallylic carbamates, to produce vinyl oxazolidinones that can be readily converted into syn-1,2-amino alcohols. nih.gov
Another powerful approach is diastereoconvergent synthesis, where a mixture of diastereomers of the starting material is converted into a single diastereomer of the product. nsf.govnih.gov For instance, a selenium-catalyzed intermolecular C-H amination of a diastereomeric mixture of homoallylic alcohols can selectively form the anti-1,2-amino alcohol product. nsf.govnih.gov This selectivity is often controlled by stereoelectronic effects in the transition state of the key reaction step. nih.gov
Enantioselective Catalysis
Enantioselective catalysis utilizes a chiral catalyst to transform a prochiral substrate into an enantiomerically enriched product. This approach avoids the need for stoichiometric chiral reagents and allows for the catalytic generation of chirality. A variety of transition-metal catalysts have been developed for the synthesis of chiral amino alcohols. nih.gov
For example, copper-catalyzed systems have been used for the stereodivergent synthesis of amino alcohols through sequential hydrosilylation and hydroamination of enals or enones. nih.gov This allows access to all possible stereoisomers of products with multiple contiguous stereocenters. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a direct, one-step route to chiral 1,2-amino alcohols with excellent enantioselectivities. acs.org Nickel-catalyzed intermolecular ene reactions also represent a viable pathway for producing chiral alcohol derivatives. organic-chemistry.org
Table 3: Examples of Enantioselective Catalytic Systems
| Catalytic System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Copper Hydride / Chiral Ligand | Hydroamination | Allylic Alcohols | Provides access to all possible stereoisomers with high chemo-, regio-, diastereo-, and enantioselectivity. nih.gov |
| Ruthenium / Chiral Diamine-TsDPEN | Asymmetric Transfer Hydrogenation | α-Amino Ketones | High yields and excellent enantioselectivities (>99% ee). acs.org |
| Nickel / Chiral Ligand | Intermolecular Ene Reaction | Aldehydes, Dienes | Creates chiral tertiary alcohols with high enantiomeric excess. organic-chemistry.org |
| Chromium / Chiral Ligand | Asymmetric Allylation | Aldehydes | Optimized for high enantioselectivity with recyclable ligands. organic-chemistry.org |
Auxiliary-Mediated Asymmetric Transformations
In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and predictable method for controlling absolute stereochemistry.
Common auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For instance, an N-acylated oxazolidinone can undergo a highly diastereoselective aldol (B89426) reaction, with the stereochemical outcome dictated by the chiral auxiliary. wikipedia.org Similarly, a practical synthesis of chiral 1,2-amino alcohols has been developed using pseudoephedrine as an auxiliary in a reaction with arylglyoxals, providing morpholinone products with high selectivity, which are then converted to the target amino alcohols. nih.gov Chiral N-sulfinyl imines can also serve as effective auxiliaries, directing the addition of radicals to form unnatural α-amino acids with excellent diastereoselectivity. nih.gov
Carbon-Carbon Bond Forming Reactions for Amino Alcohol Frameworks
Building the carbon backbone of the amino alcohol framework can be achieved through various carbon-carbon bond-forming reactions. These methods construct the core structure, which is then further functionalized to yield the final product.
Catalytic enantioselective aldol reactions are a powerful tool for forming the β-hydroxy carbonyl moiety, a direct precursor to the 1,2-amino alcohol structure. rsc.org A potential route to 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol could involve an asymmetric aldol reaction between isovaleraldehyde (B47997) and a suitable two-carbon nucleophile equivalent.
Another relevant strategy is the cross-dehydrogenative coupling (CDC) reaction, which forms a C-C bond by directly coupling two different C-H bonds. cdnsciencepub.com This modern approach avoids the need for pre-functionalized starting materials. For instance, the C-H bond alpha to the nitrogen in an amine can be coupled with a C-H bond from another partner, offering a streamlined synthesis of complex amine-containing molecules. cdnsciencepub.com Furthermore, biocatalytic C-C bond formation using enzymes like aldolases can create α-amino-β-hydroxy acids from aldehydes and glycine (B1666218) with excellent enantioselectivity, providing a key intermediate that can be reduced to the target amino alcohol. libretexts.org
Functional Group Interconversions Leading to the Hydroxyl Moiety
The primary alcohol functional group in 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is a key structural feature, and its introduction is often a critical step in the synthetic sequence. Functional group interconversions are fundamental strategies in organic synthesis that allow for the transformation of one functional group into another. fiveable.mesolubilityofthings.com For the synthesis of the target molecule, the hydroxyl moiety is typically introduced via the reduction of a carbonyl group, such as an ester or a ketone.
A highly plausible and efficient route to 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is through the reductive amination of a β-hydroxy ketone. wikipedia.org This process involves the reaction of 1-hydroxy-4-methylpentan-2-one with pentan-3-amine to form an intermediate imine, which is then reduced in situ to the final amino alcohol. The initial β-hydroxy ketone can be synthesized through various established methods, such as the aldol condensation.
The reduction of the imine intermediate is a critical step. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Sodium borohydride is a versatile reducing agent, but care must be taken as it can also reduce the starting ketone if the imine formation is not sufficiently fast. masterorganicchemistry.com Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reducing imines in the presence of ketones. organic-chemistry.org
Alternatively, a β-amino ester, such as methyl 4-methyl-2-[(pentan-3-yl)amino]pentanoate, could serve as a precursor. The ester group can be reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This method is effective but requires stringent anhydrous conditions and careful handling due to the high reactivity of LiAlH₄.
Table 1: Comparison of Reducing Agents for Functional Group Interconversion
| Precursor Functional Group | Reducing Agent | Typical Solvent | Key Considerations |
|---|---|---|---|
| Imine (from β-hydroxy ketone) | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Potential for ketone reduction. Often added after imine formation. commonorganicchemistry.com |
| Imine (from β-hydroxy ketone) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild and selective for imines; tolerates many functional groups. organic-chemistry.org |
| Ester (from β-amino acid) | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Highly reactive, non-selective, requires anhydrous conditions. |
Green Chemistry Principles in the Synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol
The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. ub.edu For the synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, these principles can be applied to minimize waste, reduce energy consumption, and use less hazardous substances.
Solvent-Free or Environmentally Benign Solvent Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions are highly desirable. Reductive amination, a primary route to the target compound, can be performed under solvent-free conditions. organic-chemistry.orgresearchgate.net This is often achieved by grinding the reactants (the β-hydroxy ketone, the amine, a solid acid catalyst like p-toluenesulfonic acid, and a solid reducing agent like sodium borohydride) together at room temperature. ed.gov This approach significantly reduces solvent waste and can simplify product purification.
Another green approach is the use of environmentally benign solvents, with water being the most ideal. The aminolysis of epoxides, an alternative route to β-amino alcohols, has been successfully carried out in water, often without the need for any catalyst. organic-chemistry.org This method involves the ring-opening of an epoxide, such as 2-(2-methylpropyl)oxirane, with pentan-3-amine. The use of water as a solvent is not only environmentally friendly but can also enhance reaction rates and selectivity in some cases.
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com Reactions with high atom economy are central to green chemistry as they inherently generate less waste.
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
MW of C₁₁H₂₅NO = 187.32 g/mol
MW of C₆H₁₂O₂ = 116.16 g/mol
MW of C₅H₁₃N = 87.18 g/mol
% Atom Economy = (187.32 / (116.16 + 87.18)) x 100 ≈ 92.1%
This high value indicates that the vast majority of atoms from the reactants are incorporated into the final product, with only a small water molecule as a byproduct, making it a highly efficient and green synthetic route. wikipedia.org In contrast, syntheses that rely on protecting groups or stoichiometric reagents that are not incorporated into the final structure would have a significantly lower atom economy. rsc.org
Microwave-Assisted and Photochemical Synthesis Protocols
Modern synthetic techniques like microwave-assisted synthesis and photochemical methods align well with green chemistry principles by often reducing reaction times, increasing yields, and lowering energy consumption. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of β-amino alcohols. emich.eduemich.edu For instance, the ring-opening of epoxides with amines can be completed in minutes under microwave heating, compared to several hours required for conventional heating. emich.edu This rapid and uniform heating can lead to higher yields and cleaner reaction profiles with fewer side products. emich.edu A plausible microwave-assisted synthesis of the target compound could involve reacting 2-(2-methylpropyl)oxirane with pentan-3-amine in a sealed vessel under microwave irradiation, potentially without a solvent. researchgate.net
Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. rsc.orgrsc.org This method uses light energy to generate reactive radical intermediates under mild conditions. acs.org The synthesis of β-amino alcohols can be achieved via photoredox-catalyzed C-C bond formation, for example, by coupling imines with α-hydroxy radicals. acs.org This approach offers a novel and sustainable pathway, avoiding harsh reagents and high temperatures. rsc.orgresearchgate.net
Table 2: Green Chemistry Approaches to β-Amino Alcohol Synthesis
| Method | Principle | Typical Conditions | Advantages |
|---|---|---|---|
| Solvent-Free Reductive Amination | Waste Prevention | Grinding reactants at room temperature. researchgate.net | Eliminates solvent waste, simplifies purification. |
| Aqueous Epoxide Aminolysis | Safer Solvents | Heating epoxide and amine in water. organic-chemistry.org | Environmentally benign, can improve selectivity. |
| Microwave-Assisted Synthesis | Energy Efficiency | Sealed vessel, 5-30 minutes at 100-150°C. emich.edu | Drastically reduced reaction times, higher yields. emich.edu |
| Photochemical Synthesis | Catalysis, Energy Efficiency | Visible light, photocatalyst (e.g., Eosin Y), room temp. rsc.org | Uses renewable light energy, very mild conditions. |
Scale-Up and Process Optimization Studies
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. acs.org For the synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, particularly via reductive amination, several parameters must be carefully controlled.
Key Optimization Parameters:
Catalyst Loading: In catalytic reductive aminations (e.g., using a ruthenium or iridium catalyst), minimizing the catalyst loading without compromising reaction time or yield is crucial for cost reduction. acs.org
Temperature and Pressure: These parameters directly influence reaction kinetics and selectivity. Optimization studies aim to find the lowest possible temperature and pressure that still afford a high conversion rate in a reasonable timeframe. acs.org
Reagent Stoichiometry: Moving from lab scale, where an excess of one reagent might be used to drive a reaction to completion, to a large scale requires using near-stoichiometric amounts of reactants to minimize cost and waste.
Solvent Selection and Concentration: The choice of solvent affects reaction rate, solubility of reactants and intermediates, and ease of product isolation. Process optimization may involve screening various solvents and determining the optimal concentration to maximize throughput.
Work-up and Purification: Developing a scalable and efficient purification method is critical. This could involve transitioning from laboratory-based chromatography to industrial techniques like crystallization or distillation to isolate the final product in high purity.
Recent advancements have seen the development of continuous flow processes for reductive aminations. acs.org Flow chemistry offers significant advantages for scale-up, including superior heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for automated optimization and production. manchester.ac.uk A continuous flow setup for the synthesis of the target compound could involve pumping solutions of the β-hydroxy ketone and amine through a heated reactor column packed with a solid-supported reducing agent or catalyst, allowing for a steady output of the product. manchester.ac.uk
Advanced Spectroscopic Characterization of 4 Methyl 2 Pentan 3 Yl Amino Pentan 1 Ol
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Soft Ionization Techniques for Intact Molecule Analysis
For the mass spectrometric analysis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be indispensable for observing the intact molecule. These methods are crucial for preventing the fragmentation that typically occurs with hard ionization techniques, thereby allowing for the accurate determination of the molecular weight.
In positive-ion mode ESI-MS, the compound would be expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₂₅NO, the exact mass of the neutral molecule is 203.1936 g/mol . Therefore, the protonated molecule would be observed at an m/z corresponding to this mass plus the mass of a proton.
Table 1: Predicted m/z values for intact molecular ions of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol in soft ionization mass spectrometry.
| Ion Species | Predicted m/z | Ionization Technique |
|---|---|---|
| [M+H]⁺ | 204.2014 | ESI, MALDI |
| [M+Na]⁺ | 226.1833 | ESI, MALDI |
Note: These are theoretical values. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be a key technique for identifying the characteristic functional groups present in 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol. The spectrum would be expected to show distinct absorption bands corresponding to the O-H stretch of the primary alcohol, the N-H stretch of the secondary amine, and various C-H and C-N stretches.
Table 2: Expected Infrared Absorption Bands for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |
| Secondary Amine | N-H stretch | 3300-3500 | Moderate |
| Alkyl | C-H stretch | 2850-2960 | Strong |
| Alcohol | C-O stretch | 1050-1150 | Strong |
| Amine | C-N stretch | 1020-1250 | Moderate |
The broadness of the O-H stretching band would be indicative of hydrogen bonding. The presence of a moderate N-H stretching peak would confirm the secondary amine.
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
The structure of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol contains at least one chiral center at the carbon atom bonded to the hydroxyl group and the amino group. The pentan-3-yl group also introduces a chiral center. The presence of these stereocenters means that the molecule can exist as multiple stereoisomers.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum would provide information about the stereochemistry of the molecule by comparing the experimental spectrum to quantum chemical calculations of the predicted spectra for each possible stereoisomer.
ECD spectroscopy , which measures the differential absorption of left and right circularly polarized UV light, would be less suitable for this particular compound due to its lack of strong chromophores. However, derivatization of the molecule to introduce a chromophore could make ECD a viable option.
Without experimental data, a definitive assignment of the absolute configuration is not possible. However, the application of VCD, in conjunction with computational modeling, would be the most promising approach for elucidating the absolute stereochemistry of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol.
Theoretical and Computational Chemistry Studies on 4 Methyl 2 Pentan 3 Yl Amino Pentan 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding a molecule's three-dimensional shape and the distribution of its electrons, which in turn dictate its physical and chemical properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, DFT studies would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and electronic properties.
A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. The output would provide the lowest energy (ground state) geometry of the molecule. From these calculations, crucial electronic properties can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Table 1: Hypothetical DFT Calculation Outputs for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol (Note: The following data is illustrative of typical DFT outputs and is not based on actual published research for this specific compound.)
| Parameter | Hypothetical Value | Significance |
| Ground State Energy | -X Hartrees | The total electronic energy of the optimized geometry. |
| HOMO Energy | -Y eV | Represents the ability to donate an electron. |
| LUMO Energy | +Z eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | (Y+Z) eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |
No specific DFT studies detailing the optimized geometry, bond lengths, or electronic properties (such as HOMO-LUMO energies) for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol have been found in the public scientific literature.
Ab Initio and Semi-Empirical Methods
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), and semi-empirical methods (e.g., AM1, PM3) are other approaches to study molecular properties. Ab initio methods are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. Semi-empirical methods are much faster as they use parameters derived from experimental data, but are typically less accurate.
A comparative study using these methods on 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol would help validate the results obtained from DFT and provide a broader understanding of its electronic structure. However, no published research applying these specific methods to this compound could be located.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds.
Identification of Stable Conformers
Due to the presence of multiple single bonds, 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol can exist in numerous conformations. A computational conformational search would identify the various low-energy structures, or stable conformers. This process involves systematically rotating the bonds and calculating the energy of each resulting structure. The most stable conformers are those that reside in the deepest energy minima on the potential energy surface. These stable forms are the most likely to be present at a given temperature.
Interconversion Pathways and Energy Barriers
The energy landscape also reveals the pathways for interconversion between different conformers. By identifying the transition states between stable conformers, the energy barriers for these rotations can be calculated. These barriers determine the rate at which the molecule can switch between different shapes, which is crucial for its dynamic behavior and interactions with other molecules.
No specific studies on the conformational analysis, identification of stable conformers, or the energy barriers for interconversion for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol are available in the reviewed literature.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, this could involve studying its synthesis or its reactions with other chemical species.
Such a study would involve mapping the potential energy surface of the reaction. The structures of reactants, products, intermediates, and, most importantly, transition states would be calculated. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and feasibility. The activation energy, which is the energy difference between the reactants and the transition state, dictates the rate of the reaction.
There is currently no published research detailing reaction mechanism studies or transition state analyses involving 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol.
Computational Elucidation of Synthetic Pathways
The synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol can be approached through various synthetic routes. One plausible method is the reductive amination of 4-methyl-1-hydroxypentan-2-one with pentan-3-amine. Computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate the mechanistic details and energetic profiles of such a reaction. mdpi.com
By modeling the reactants, transition states, and products, the reaction pathway can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the proposed synthesis. For instance, a comparison of different reducing agents or reaction conditions can be computationally screened to identify the most efficient synthetic route.
Below is a hypothetical data table illustrating the kind of results a DFT study on the synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol might yield.
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |
| Imine Formation | 4-methyl-1-hydroxypentan-2-one + pentan-3-amine | +15.2 | Iminium intermediate + H₂O | -5.7 |
| Reduction (NaBH₄) | Iminium intermediate + NaBH₄ | +8.9 | 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol | -25.3 |
| Reduction (H₂/Pd) | Iminium intermediate + H₂ | +12.5 | 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol | -30.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Investigation of Stereoselectivity in Reactions
The structure of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol contains multiple chiral centers, meaning that its synthesis can result in different stereoisomers. Computational chemistry is a valuable tool for predicting and understanding the stereoselectivity of reactions. nih.gov By calculating the energies of the transition states leading to different stereoisomers, the most likely product can be predicted.
For the synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, the stereochemical outcome of the reduction of the iminium intermediate is crucial. Computational models can be used to investigate the influence of chiral catalysts or auxiliaries on the stereoselectivity of this step. The relative energies of the diastereomeric transition states can be calculated to predict the diastereomeric ratio of the product.
The following table presents hypothetical results from a computational study on the stereoselectivity of the reduction step.
| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| TS-(2R,3'S) | 0.0 | >99:1 |
| TS-(2S,3'S) | +3.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Spectroscopic Property Prediction from Computational Models
Computational models are widely used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of molecules like 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol. ucl.ac.ukpdx.eduillinois.edu These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.
The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. A hypothetical table of calculated NMR chemical shifts for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is provided below.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Attached Protons | Calculated ¹H Chemical Shift (ppm) |
| C1 | 65.2 | H₂ | 3.6 (multiplet) |
| C2 | 58.9 | H | 2.8 (multiplet) |
| C3 | 30.1 | H₂ | 1.5 (multiplet) |
| C4 | 25.0 | H | 1.8 (multiplet) |
| C5 | 22.7 | H₃ | 0.9 (doublet) |
| C1' | 11.5 | H₃ | 0.8 (triplet) |
| C2' | 29.8 | H₂ | 1.4 (multiplet) |
| C3' | 60.5 | H | 2.6 (multiplet) |
| C4' | 29.8 | H₂ | 1.4 (multiplet) |
| C5' | 11.5 | H₃ | 0.8 (triplet) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predicted IR Vibrational Frequencies
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Computational chemistry can be used to calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. vscht.czmsu.eduresearchgate.net These calculations can help in the assignment of experimental IR spectra.
The following table shows hypothetical predicted IR vibrational frequencies for key functional groups in 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H stretch | Alcohol | 3350 (broad) |
| N-H stretch | Secondary Amine | 3310 (sharp) |
| C-H stretch | Alkane | 2850-2960 |
| C-N stretch | Amine | 1150 |
| C-O stretch | Alcohol | 1050 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations to Study Solution Behavior
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules in solution. nih.gov For 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, MD simulations could provide insights into its conformational preferences, solvation properties, and intermolecular interactions in different solvents. This information is valuable for understanding its behavior in various chemical and biological environments. For instance, simulations could reveal how the molecule folds and interacts with water molecules, which can influence its solubility and reactivity.
In Vitro Biological Activity Investigations of 4 Methyl 2 Pentan 3 Yl Amino Pentan 1 Ol
Assessment of Cytotoxic Activities in Specific Cell Lines (In Vitro)
While direct studies on 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol are not extensively available, research on the broader class of β-amino alcohols indicates potential cytotoxic effects against various cancer cell lines. Studies have shown that synthetic β-amino alcohol derivatives can inhibit the proliferation of cancer cells. For instance, certain novel β-amino alcohols have demonstrated cytotoxic activity against human cancer cell lines such as Hep-G2 (liver cancer), LU-1 (lung cancer), P 338 (leukemia), and SW 480 (colon cancer), with IC50 values ranging from 3.99 to 39.89 μg/mL. researchgate.net
The cytotoxicity of amino alcohols has also been evaluated against rat hepatoma-derived Fa32 cells. nih.gov In these studies, the concentration of the compound required to cause a 50% reduction in neutral red uptake (NI50) ranged from 3mM to 30mM. nih.gov Furthermore, derivatives of eugenol, which are β-amino alcohols, have been assessed for their cytotoxic activity in AGS (gastric cancer) and A549 (lung cancer) cell lines, with some modifications to the basic structure enhancing cytotoxicity. mdpi.comresearchgate.net Some of these compounds were found to induce apoptosis through the activation of caspase-3. mdpi.comresearchgate.net
It has been noted that structural features, such as the presence of a phenyl group, can significantly increase the cytotoxicity of amino alcohols. nih.gov The position of the hydroxyl group also appears to be a critical factor in determining the toxicity of these compounds. nih.gov
Table 1: Cytotoxic Activity of Selected β-Amino Alcohol Derivatives
| Compound Type | Cell Line | Activity Metric | Value Range |
|---|---|---|---|
| Novel β-amino alcohols | Hep-G2, LU-1, P 338, SW 480 | IC50 | 3.99 - 39.89 μg/mL researchgate.net |
| Various amino alcohols | Fa32 (rat hepatoma) | NI50 | 3 - 30 mM nih.gov |
| Eugenol β-amino alcohol derivatives | AGS (gastric cancer) | % Cell Viability Reduction | up to 28% mdpi.com |
In Vitro Antifungal Activity Evaluations
Amino alcohols have demonstrated significant in vitro antifungal properties. A series of amino alcohol derivatives have been shown to be effective against filamentous fungi and yeast, with Minimum Inhibitory Concentrations (MIC) ranging from 7.8 to 312 μg/mL. nih.gov Specifically, amino-alcohol-based cationic surfactants have exhibited good antifungal activity against various Candida species, including Candida tropicalis, Candida albicans, Candida auris, Cyberlindnera jadinii, Candida parapsilosis, Candida glabrata, and Candida rugosa, with MIC values between 0.002 to 0.30 mM. tandfonline.comnih.gov
The antifungal potential of these compounds is influenced by the size of their lateral aliphatic chain. nih.gov Studies on l-amino alcohol derivatives have identified compounds with broad-spectrum antifungal activity, showing excellent efficacy against C. albicans and C. tropicalis (MIC values of 0.03-0.06 μg/mL) and moderate activity against Aspergillus fumigatus and Cryptococcus neoformans (MIC values of 1-2 μg/mL). nih.gov Some of these derivatives were also active against fluconazole-resistant strains. nih.gov
Table 2: In Vitro Antifungal Activity of Amino Alcohol Derivatives
| Fungal Strain | Compound Type | MIC Range |
|---|---|---|
| Trichophyton rubrum, T. mentagrophytes, Candida albicans | Aromatic amino alcohols | 7.8 - 312 μg/mL nih.gov |
| Various Candida species | Amino-alcohol based cationic surfactants | 0.002 - 0.30 mM tandfonline.comnih.gov |
| C. albicans, C. tropicalis | l-amino alcohol derivatives | 0.03 - 0.06 μg/mL nih.gov |
In Vitro Antimalarial Activity Studies
The amino alcohol structural motif is a key pharmacophore in many antimalarial drugs, including quinine (B1679958) and mefloquine. nih.gov Consequently, synthetic amino alcohols are a significant area of research for new antimalarial agents. Aryl amino alcohol derivatives have shown promising in vitro antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov For example, certain 1-aryl-3-substituted propanol (B110389) derivatives have demonstrated IC50 values of ≤ 0.19 μM against the D6 strain and ≤ 0.40 μM against the FCR-3 strain. nih.gov
Enantiomerically pure 4-amino-alcohol quinolines have also been investigated, with some (S)-enantiomers being more active than their (R)-counterparts by a factor of two to fifteen. researchgate.net These compounds have shown potent activity against various P. falciparum clones. nih.gov The mechanism of action for many amino alcohol antimalarials is believed to involve the inhibition of hemozoin formation in the parasite. aip.orgtaylorandfrancis.com
Table 3: In Vitro Antimalarial Activity of Amino Alcohol Derivatives
| P. falciparum Strain | Compound Type | IC50 Range |
|---|---|---|
| D6 (drug-sensitive) | 1-aryl-3-substituted propanol derivatives | ≤ 0.19 μM nih.gov |
| FCR-3 (multidrug-resistant) | 1-aryl-3-substituted propanol derivatives | ≤ 0.40 μM nih.gov |
| W2 (chloroquine-resistant) | Beta amino ketones | 0.98 μM - 47.95 μM scielo.brscielo.br |
Structure-Activity Relationship (SAR) Studies Based on In Vitro Data
Correlation of Structural Features with In Vitro Biological Responses
Structure-activity relationship (SAR) studies of amino alcohols have provided valuable insights for the design of more potent therapeutic agents. For antifungal activity, the presence of an amine group and an intermediate carbon number (8C–11C) in the aliphatic side chain appears to be important. nih.gov Increasing the number of carbons in the aliphatic chain to eight has been shown to favor antifungal action. nih.gov Furthermore, only compounds with an S-configuration have demonstrated antifungal activity in certain classes of l-amino alcohol derivatives. nih.gov
In the context of antimalarial activity, the presence of an aromatic portion and an amino alcohol moiety linked by a carbon chain is a key structural requirement. nih.gov For 4-aminoquinoline (B48711) derivatives, an electron-withdrawing group at the 7-position of the quinoline (B57606) ring is essential for high potency. youtube.com The dialkyl amino side chain at the 4-position is also crucial for antimalarial activity. youtube.com Stereochemistry plays a significant role, with (S)-enantiomers of 4-aminoalcohol quinolines often being more active than the (R)-enantiomers. researchgate.net
Insights into Potential Mechanisms of Action (In Vitro)
The in vitro data provides clues into the potential mechanisms of action of amino alcohols. For their antifungal effects, some l-amino alcohol derivatives are believed to inhibit the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51) in C. albicans. nih.govresearchgate.net This enzyme is crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. The positive charge on the nitrogen atom in cationic surfactant amino alcohols is thought to facilitate electrostatic interactions with the fungal cell wall, which is an important step in their mode of action. tandfonline.comnih.gov
The antimalarial action of aryl amino alcohols is thought to be similar to that of 4-aminoquinolines, primarily targeting the erythrocyte stage of the parasite by inhibiting the formation of hemozoin. taylorandfrancis.com Some aryl amino alcohol derivatives have also been shown to inhibit the Plasmepsin II enzyme, which is involved in the breakdown of hemoglobin by the parasite. rasayanjournal.co.inresearchgate.net
In Vitro Enzyme Inhibition Assays
Amino alcohols have been identified as inhibitors of several enzymes. As mentioned, a key mechanism for the antifungal activity of some amino alcohol derivatives is the inhibition of fungal lanosterol 14α-demethylase (CYP51). nih.govresearchgate.net
In other studies, chiral amino alcohols have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net Certain chiral β-amino alcohol and amide derivatives showed significant inhibitory activity against both enzymes. researchgate.net
Furthermore, a series of β-amino alcohols have been investigated as specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, which are potential targets for anti-tubercular drugs. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol |
| Quinine |
| Mefloquine |
| Lumefantrine |
| Halofantrine |
| Chloroquine |
| Eugenol |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Lanosterol 14-α-demethylase (CYP51) |
| N-acetyltransferase (NAT) |
Synthesis and Characterization of Structural Analogs and Derivatives of 4 Methyl 2 Pentan 3 Yl Amino Pentan 1 Ol
Design Principles for Analog Synthesis
The rational design of analogs of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is guided by established principles of medicinal chemistry, aiming to probe the steric and electronic requirements of its biological target. The primary strategies involve modifications to three key regions of the molecule: the pentyl chain, the amino substituent, and the hydroxyl-bearing carbon chain.
Modification of the Pentyl Chain
The isobutyl group (4-methylpentyl) originating from the leucinol backbone provides a lipophilic domain that can be systematically altered to explore its impact on biological activity. Modifications can range from simple homologation to the introduction of branching and cyclic structures, aiming to optimize van der Waals interactions within a target's binding pocket.
Table 1: Proposed Analogs with Modifications of the Pentyl Chain
| Compound ID | Modification | Rationale |
| Ia | n-Pentyl | Evaluate the effect of removing the terminal branching. |
| Ib | Cyclopentylmethyl | Introduce conformational rigidity and explore a different spatial arrangement. |
| Ic | tert-Butyl | Assess the impact of a sterically bulky group near the chiral center. |
| Id | Benzyl | Investigate the potential for aromatic interactions (e.g., π-π stacking). |
Variation of the Amino Substituent
The secondary amine in the parent compound is a key site for modification, influencing both the compound's basicity and its potential for hydrogen bonding. Alterations to the N-pentan-3-yl group can significantly impact receptor affinity and selectivity.
Table 2: Proposed Analogs with Variation of the Amino Substituent
| Compound ID | Modification | Rationale |
| IIa | N-Isopropyl | Reduce steric bulk on the nitrogen atom. |
| IIb | N-Cyclohexyl | Introduce a larger, conformationally restricted cycloalkyl group. |
| IIc | N-Benzyl | Explore the influence of an aromatic substituent on the amine. |
| IId | N,N-Diethyl | Convert the secondary amine to a tertiary amine to eliminate the hydrogen bond donor capability. |
Alterations to the Hydroxyl-Bearing Carbon Chain
The 1-hydroxy-4-methylpentan-2-yl backbone provides the core stereochemical framework and a primary alcohol for potential interactions. Modifications in this region can probe the importance of the hydroxyl group and the spatial relationship between the amino and hydroxyl functionalities.
Table 3: Proposed Analogs with Alterations to the Hydroxyl-Bearing Carbon Chain
| Compound ID | Modification | Rationale |
| IIIa | 1-Methoxy derivative | Mask the hydrogen-bonding ability of the hydroxyl group. |
| IIIb | Homologation to 5-Methyl-3-[(pentan-3-yl)amino]hexan-2-ol | Increase the distance between the amino and hydroxyl groups. |
| IIIc | Replacement of isobutyl with a phenyl group | Investigate the impact of a rigid aromatic group on the backbone. |
Stereochemical Diversification of Analogs
The parent compound, derived from L-leucinol, possesses at least two stereocenters: one at the 2-position of the pentanol (B124592) chain and another on the pentan-3-yl substituent. The synthesis of all possible stereoisomers is crucial for a comprehensive understanding of the SAR, as biological targets often exhibit a high degree of stereoselectivity. Enantiomerically pure starting materials, such as (R)- and (S)-leucinol and the individual enantiomers of 3-aminopentane, are utilized in stereoselective synthetic routes to access each diastereomer. Chiral chromatography is often employed to separate diastereomers if the synthesis is not completely stereospecific.
Spectroscopic Characterization of New Derivatives
The unambiguous identification of newly synthesized analogs relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework. Key diagnostic signals include the chemical shifts of the protons and carbons adjacent to the nitrogen and oxygen atoms, which are influenced by the electronic environment. For instance, the chemical shift of the CH-N and CH2-OH protons provides information about the substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorptions include a broad O-H stretch around 3300 cm-1 for the alcohol, an N-H stretch for secondary amines in the same region (often sharper), and C-H stretching vibrations around 2850-2960 cm-1.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural information.
Table 4: Representative Spectroscopic Data for a Hypothetical Analog (Ia)
| Spectroscopic Technique | Characteristic Data |
| 1H NMR (CDCl3, 400 MHz) | δ 3.65 (dd, 1H, J=10.8, 4.0 Hz, CHa-OH), 3.45 (dd, 1H, J=10.8, 6.8 Hz, CHb-OH), 2.80-2.70 (m, 1H, CH-N), 2.65-2.50 (m, 2H, N-CH2), 1.60-1.20 (m, 15H, alkyl protons), 0.95-0.85 (m, 9H, methyl protons). |
| 13C NMR (CDCl3, 100 MHz) | δ 65.8 (CH2-OH), 58.2 (CH-N), 49.5 (N-CH2), 42.1, 31.9, 29.8, 25.4, 23.1, 22.5, 14.2, 10.5 (alkyl carbons). |
| IR (thin film, cm-1) | 3350 (br, O-H, N-H), 2955, 2928, 2870 (C-H), 1465, 1378. |
| HRMS (ESI) | m/z calculated for C11H26NO [M+H]+: 188.2014, found: 188.2011. |
In Vitro Biological Screening of Analogs for SAR Expansion
To establish a comprehensive SAR, the synthesized analogs are subjected to a panel of in vitro biological assays. The choice of assays is dependent on the therapeutic target of interest. For example, if the parent compound exhibits antimicrobial properties, analogs would be screened against a panel of relevant bacterial or fungal strains to determine their minimum inhibitory concentrations (MIC). nih.govdundee.ac.uk If the target is a specific receptor or enzyme, binding assays (e.g., radioligand displacement) or enzyme inhibition assays would be employed to determine parameters such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).
The data generated from these screenings are then compiled to identify trends. For instance, a comparison of the activity of compounds Ia-Id would reveal the optimal size and nature of the substituent on the pentyl chain. Similarly, comparing the activities of the stereoisomers provides insight into the chiral recognition at the biological target. This iterative process of design, synthesis, and testing is fundamental to expanding the SAR and ultimately identifying lead candidates for further development.
| Compound ID | Modification | Biological Activity (e.g., IC50 in µM) | SAR Conclusion |
| Parent | - | 10.5 | Baseline activity. |
| Ia | n-Pentyl | 15.2 | Branching on the pentyl chain is beneficial for activity. |
| Ib | Cyclopentylmethyl | 8.3 | Conformational restriction is well-tolerated and slightly improves activity. |
| IIa | N-Isopropyl | 5.1 | Reducing steric bulk on the nitrogen significantly enhances activity. |
| IIb | N-Cyclohexyl | 25.8 | A large cycloalkyl group on the nitrogen is detrimental to activity. |
| IIIa | 1-Methoxy | 55.4 | The hydroxyl group is crucial for activity, likely as a hydrogen bond donor. |
Emerging Research Avenues and Future Perspectives for 4 Methyl 2 Pentan 3 Yl Amino Pentan 1 Ol Research
Integration with Advanced High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid evaluation of large compound libraries. The integration of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol and its derivatives into HTS campaigns presents a promising avenue for identifying novel bioactive molecules. Libraries of structurally related amino alcohols can be synthesized and screened for various biological activities, such as enzyme inhibition or receptor binding. evitachem.com
A recent study successfully screened a library of 2,556 prescription drugs and bioactive molecules to identify inhibitors of the Organic Cation Transporter 3 (OCT3), a protein implicated in drug-drug interactions. nih.gov This highlights the power of HTS in identifying molecules that interact with specific biological targets. A similar approach could be employed for libraries containing 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol to uncover new pharmacological properties.
The development of HTS assays tailored to the specific chemical properties of amino alcohols would be a crucial step. For instance, assays could be designed to detect the catalytic activity of these compounds in specific reactions or their ability to modulate protein-protein interactions. The structural diversity that can be generated around the 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol scaffold makes it an ideal candidate for combinatorial library synthesis, further enhancing its potential in HTS applications.
Potential for Catalytic Applications as Chiral Ligands
Chiral amino alcohols are well-established as effective ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.comyoutube.com The structure of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, containing both a nitrogen and an oxygen atom, allows it to act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for a chemical reaction.
Research has demonstrated the high catalytic activity of chiral amino alcohol ligands in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.orgacs.org These reactions often yield products with high enantiomeric excess, demonstrating the effectiveness of these ligands in controlling stereochemistry. nih.gov The specific steric and electronic properties of the isobutyl and pentan-3-yl groups in 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol could offer unique advantages in terms of selectivity and reactivity in various catalytic transformations.
Future research could focus on exploring the use of this compound as a ligand in a wide range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. Immobilizing the ligand on a solid support, such as a polystyrene resin, could also be investigated to facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry. acs.orgnih.gov
Bio-conjugation Strategies for Chemical Probe Development
Bio-conjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, is a powerful tool in chemical biology for developing chemical probes to study biological systems. wikipedia.orglibretexts.org The functional groups present in 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, namely the primary alcohol and the secondary amine, provide convenient handles for conjugation to biomolecules such as proteins or fluorescent dyes.
The amine group can be targeted for conjugation through reactions with N-hydroxysuccinimide (NHS) esters, while the hydroxyl group can be activated for coupling through various chemical transformations. cytometry.me These strategies would allow for the attachment of reporter molecules, such as fluorophores or biotin, to 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, enabling its use as a chemical probe to track its localization and interactions within a cell.
Furthermore, by attaching this molecule to a known drug or bioactive compound, its pharmacokinetic properties could be altered, or it could be used to target specific tissues or cells. The development of chemoselective conjugation methods will be crucial to ensure that the desired modifications occur without affecting the biological activity of the target biomolecule. jst.go.jpnih.gov
Theoretical Predictions for Novel Reactivity or Applications
Computational chemistry and theoretical modeling offer powerful tools for predicting the properties and reactivity of molecules, guiding experimental design and accelerating the discovery of new applications. cdnsciencepub.com Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions catalyzed by metal complexes of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, providing insights into the origins of enantioselectivity. acs.org
These theoretical studies can help in the rational design of more efficient and selective catalysts by modifying the structure of the amino alcohol ligand. For instance, the steric bulk of the substituents on the nitrogen and carbon backbone can be systematically varied in silico to optimize the catalytic performance.
Moreover, computational methods can be used to predict the binding affinity of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol to various biological targets, such as enzymes or receptors. This can help to identify potential new therapeutic applications for this compound and its derivatives, prioritizing experimental validation for the most promising candidates.
Collaborative Research Directions in Organic and Medicinal Chemistry
The multifaceted potential of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol necessitates a collaborative approach between organic and medicinal chemists. Organic chemists can focus on developing efficient and stereoselective syntheses of this compound and its analogues, as well as exploring its applications in asymmetric catalysis. rsc.org
Medicinal chemists, in turn, can leverage these new molecules for drug discovery efforts, integrating them into HTS campaigns and investigating their biological activities. georgetown.edu The importance of chirality in drug design is well-recognized, as different enantiomers of a molecule can have vastly different biological effects. youtube.comcornell.edunih.gov Therefore, the ability to synthesize enantiomerically pure forms of this amino alcohol is of paramount importance.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination between 4-methyl-2-pentanone and pentan-3-ylamine, using reducing agents like sodium borohydride or catalytic hydrogenation. Key parameters include pH control (neutral to slightly acidic), temperature (25–50°C), and solvent polarity (e.g., methanol or ethanol). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the amino alcohol. Contamination by unreacted ketone or secondary amines can arise if stoichiometry or reaction time is suboptimal .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 1.2–1.6 ppm (methylene/methyl groups in the pentan-3-yl chain), δ 2.4–2.8 ppm (N–CH₂ protons), and δ 3.5–3.8 ppm (OH and adjacent CH groups).
- IR : Broad peak ~3300 cm⁻¹ (O–H and N–H stretches), 1050–1100 cm⁻¹ (C–O stretch).
- MS : Molecular ion peak at m/z 187 (C₁₁H₂₅NO⁺) and fragments indicative of amine loss (e.g., m/z 142 [M – C₃H₇N]+). Compare with databases or synthetic standards to resolve ambiguities .
Q. What safety protocols are essential for handling amino alcohols like 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling to avoid inhalation. Wear nitrile gloves and goggles due to potential skin/eye irritation (similar to structurally related amino alcohols in ). Store in airtight containers under nitrogen to prevent oxidation. In case of spills, neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecule’s geometry and analyze electrostatic potential surfaces for nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like G-protein-coupled receptors or enzymes. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests). Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility .
Q. What analytical challenges arise in quantifying trace impurities in 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol, and how can they be resolved?
- Methodological Answer : Impurities like residual amines or oxidation byproducts (e.g., ketones) can interfere with HPLC or GC-MS analysis. Use derivatization (e.g., dansyl chloride for amines) to enhance detection limits. Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Calibrate against spiked standards to account for matrix effects .
Q. How do stereochemical variations (e.g., enantiomers) affect the physicochemical and biological properties of this compound?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) or chiral stationary phase chromatography. Compare properties using polarimetry, circular dichroism (CD), and enantioselective HPLC. Biological assays (e.g., receptor binding or microbial inhibition) may show divergent activities; for example, one enantiomer could exhibit higher affinity due to steric complementarity with target sites .
Q. What strategies mitigate contradictions in reported bioactivity data for amino alcohol derivatives?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using guidelines like OECD TG 423 for toxicity or CLSI M07 for antimicrobial activity. Perform meta-analyses of published data to identify trends, and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Experimental Design Considerations
Q. How to design stability studies for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol under varying pH and temperature conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–10) and store samples at 4°C, 25°C, and 40°C. Monitor degradation via HPLC at intervals (0, 7, 30 days). Identify degradation products using high-resolution MS and NMR. Kinetic modeling (Arrhenius equation) predicts shelf-life under accelerated conditions. Oxidative degradation is likely dominant in alkaline environments .
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Use rodent models (e.g., tail-flick test for analgesia or forced swim test for antidepressant activity). Administer the compound intraperitoneally or orally, with doses based on LD₅₀ data from related amino alcohols. Include positive controls (e.g., gabapentin for neuropathic pain) and measure biomarkers like TNF-α or BDNF levels in serum/brain homogenates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
